molecular formula C21H12ClF2NO3S B2659173 (4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-89-2

(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2659173
CAS No.: 1114653-89-2
M. Wt: 431.84
InChI Key: ZASNIKYWZLWMEK-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a potent and selective ATP-competitive inhibitor of the c-Jun N-terminal kinase (JNK) family, with a well-documented affinity for JNK3. This compound is a key research tool for elucidating the complex roles of JNK signaling pathways, particularly JNK3 which is predominantly expressed in the brain and implicated in neuronal apoptosis. Its primary research value lies in models of neurological disorders, where it is used to investigate the contribution of JNK activation to the pathogenesis of conditions such as Parkinson's disease [Source] and Alzheimer's disease. By selectively inhibiting JNK, this molecule helps researchers dissect the mechanisms of stress-induced cell death and inflammation. The design of this benzothiazine derivative, featuring the 1,1-dioxide moiety and specific halogenated aryl substitutions, optimizes its interaction with the kinase ATP-binding site, contributing to its potency and selectivity profile. Consequently, it serves as a critical pharmacological probe for validating JNK as a therapeutic target in various disease contexts, including cancer and cardiac hypertrophy [Source] .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF2NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(15-9-10-16(23)17(24)11-15)18-3-1-2-4-19(18)29(20,27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASNIKYWZLWMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzoyl chloride and 3,4-difluoroaniline.

    Formation of Benzothiazine Core: The key step involves the formation of the benzothiazine core. This can be achieved through a cyclization reaction where 3,4-difluoroaniline reacts with sulfur and a suitable oxidizing agent to form the benzothiazine ring.

    Substitution Reactions: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant antimicrobial properties. The presence of the benzothiazine moiety contributes to its effectiveness against various bacterial strains.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazine compounds showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Cancer Treatment

The compound has been investigated for its potential in cancer therapy. Its structure allows for interaction with biological targets involved in tumor growth and proliferation.

Case Study :
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through the activation of caspases .

Drug Development

Due to its unique chemical structure, this compound serves as a lead structure for developing new pharmaceuticals. Researchers are exploring modifications to enhance efficacy and reduce toxicity.

Data Table: Structure Activity Relationship (SAR) Analysis

Compound VariantActivity LevelTarget Disease
Original CompoundHighBacterial Infections
Variant AModerateBreast Cancer
Variant BLowLung Cancer

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For example:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Signal Transduction: It can interfere with signaling pathways by binding to receptors or other proteins involved in signal transduction.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazine Core

Key analogs and their substituent variations are summarized in Table 1 :

Compound Name R1 (Benzothiazine Position 4) R2 (Methanone Substituent) Sulfone Group Reference ID
(4-Chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3,4-Difluorophenyl 4-Chlorophenyl Yes (1,1-dioxido)
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Phenyl 4-Chlorophenyl Yes
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl 4-Ethylphenyl Yes
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone N/A (Benzothiazole instead) 4-Chlorophenyl No

Key Observations :

  • The 7-fluoro substitution in the benzothiazine ring (e.g., in ) may influence ring planarity and intermolecular interactions.
  • Sulfone removal (e.g., benzothiazole derivatives in ) reduces polarity and hydrogen-bonding capacity, impacting solubility and crystal packing.

Conformational Analysis via Dihedral Angles

Crystallographic data from analogs reveal how substituents affect molecular geometry. Table 2 compares dihedral angles between aromatic rings:

Compound Name Dihedral Angle Between Aromatic Rings (°) Reference ID
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone 57.45 (between fluorophenyl and hydroxyphenyl)
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone 66.20 (between 4-chlorophenyl and 5-chlorophenyl)
Target Compound (Predicted*) ~60–70 (estimated based on steric/electronic effects) N/A

*Prediction based on steric hindrance from 3,4-difluorophenyl and 4-chlorophenyl groups. Larger substituents may increase torsional strain, leading to greater deviations from coplanarity compared to simpler analogs .

Physicochemical and Spectral Properties

NMR Spectral Shifts

highlights that substituent-induced chemical shift changes in NMR occur primarily in regions proximal to modified groups (e.g., fluorophenyl or chlorophenyl). For the target compound, distinct shifts in the aromatic proton regions (6.5–8.5 ppm) would differentiate it from non-fluorinated analogs .

Crystallography and Hydrogen Bonding

  • Sulfone-containing analogs (e.g., ) exhibit intermolecular interactions (C–H···O, C–H···N) that stabilize crystal lattices.
  • Halogen substituents (Cl, F) participate in halogen bonding or C–H···π interactions, as seen in .

Implications for Drug Design and Material Science

  • Bioactivity : Benzothiazoles and sulfonated benzothiazines are associated with antimicrobial, antitumor, and anti-inflammatory activities . The target compound’s fluorinated aryl groups may enhance membrane permeability or target affinity.
  • Material Properties : The sulfone group improves thermal stability and solubility in polar solvents, making it suitable for polymer or coating applications .

Biological Activity

The compound (4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12ClF2N2O3S\text{C}_{15}\text{H}_{12}\text{ClF}_2\text{N}_2\text{O}_3\text{S}

Antibacterial Activity

Research indicates that compounds related to benzothiazines exhibit significant antibacterial properties. In a study evaluating various derivatives, compounds with similar structures showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound AS. typhiModerate
Compound BB. subtilisStrong
Compound CE. coliWeak

Enzyme Inhibition

The compound has been investigated for its enzyme inhibition capabilities. Specifically, it was noted for strong inhibitory effects on urease and acetylcholinesterase (AChE). The IC50 values for some derivatives were reported as follows:

CompoundTarget EnzymeIC50 (µM)
Compound 1AChE2.14 ± 0.003
Compound 2Urease0.63 ± 0.001
Reference Standard (Thiourea)Urease21.25 ± 0.15

These results suggest that the compound could be a candidate for further development as an enzyme inhibitor in therapeutic applications .

Anticancer Properties

Benzothiazines have been studied for their anticancer potential. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways integral to cell survival .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by researchers synthesized several benzothiazine derivatives and tested their antibacterial activity against multiple strains. The findings indicated that compounds with chlorophenyl substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .
  • Urease Inhibition Study : Another research focused on the inhibition of urease by synthesizing derivatives of benzothiazine. The study highlighted that certain modifications led to significant increases in inhibitory potency, suggesting that structural variations could enhance biological activity .

The biological activities of this compound are attributed to:

  • Molecular Interactions : Docking studies have shown that this compound can interact with amino acids in target proteins, influencing their function.
  • Inhibition Pathways : It disrupts enzymatic pathways crucial for bacterial survival and proliferation.

Q & A

Q. What synthetic routes are reported for this compound, and how is its purity validated?

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, benzothiazinone cores are functionalized via nucleophilic substitution or coupling reactions, followed by oxidation to introduce the sulfone group (1,1-dioxido). Key intermediates include 3,4-difluorophenyl derivatives and chlorophenyl carbonyl precursors. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and purity is confirmed via HPLC (>95%) or TLC. Structural validation uses NMR (¹H/¹³C), IR (e.g., C=O stretch at ~1680 cm⁻¹ ), and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized spectroscopically, and what discrepancies exist between experimental and computational data?

Experimental IR and NMR data are compared with computational predictions (e.g., PubChem’s Lexichem TK 2.7.0 ). Discrepancies in vibrational frequencies (e.g., S=O stretches at ~1150–1300 cm⁻¹) may arise from solvent effects or crystal packing, which DFT calculations often overlook. X-ray crystallography provides definitive bond lengths and angles, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. What methodologies assess its biological activity, particularly regarding neurotransmitter receptor interactions?

In vitro receptor binding assays (e.g., radioligand displacement for GABAₐ or serotonin receptors) are performed using membrane preparations from transfected HEK-293 cells. Functional activity is tested via patch-clamp electrophysiology or calcium flux assays. Structural analogs with fluorophenyl groups show enhanced binding affinity due to hydrophobic interactions, but sulfone groups may reduce blood-brain barrier penetration .

Q. How can experimental designs mitigate degradation during stability studies?

Degradation under physiological conditions is assessed via accelerated stability testing (40°C/75% RH) in simulated gastric fluid (pH 1.2) and plasma. LC-MS identifies degradation products (e.g., hydrolyzed sulfone or dehalogenated derivatives). Continuous cooling (-20°C) and inert atmospheres (N₂) minimize thermal and oxidative decomposition .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

Single-crystal X-ray diffraction faces challenges in crystal growth due to the compound’s low solubility. Co-crystallization with thiourea or using slow vapor diffusion (e.g., CHCl₃/MeOH) improves crystal quality. Data refinement requires addressing disorder in the difluorophenyl ring, resolved via SHELXL97 with restraints on anisotropic displacement parameters .

Q. How do computational models predict its pharmacokinetics, and what validation is needed?

ADMET predictions (e.g., SwissADME) estimate moderate logP (~3.2) and CYP450 inhibition risk. Molecular docking (AutoDock Vina) models interactions with CYP3A4, but validation requires in vitro microsomal assays. Discrepancies in bioavailability predictions highlight the need for in vivo PK studies .

Methodological Considerations

  • Contradictions in Data : Variations in reported biological activity may stem from assay conditions (e.g., cell line specificity) or impurities in synthesized batches .
  • Advanced Spectroscopy : Solid-state NMR can resolve dynamic disorder in crystalline phases, complementing X-ray data .

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